![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals for industrial applications.
Mécanisme D'action
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13F2NO2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
Clé InChI |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
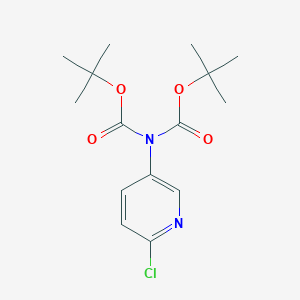
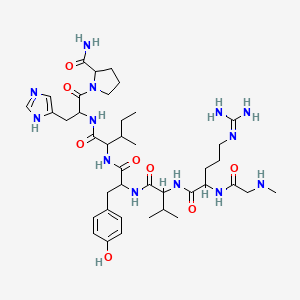
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
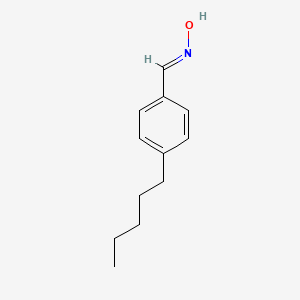
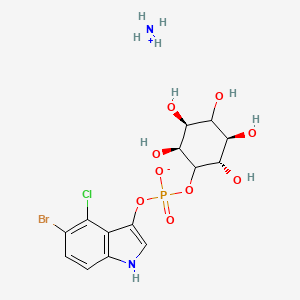
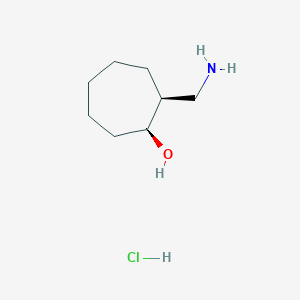
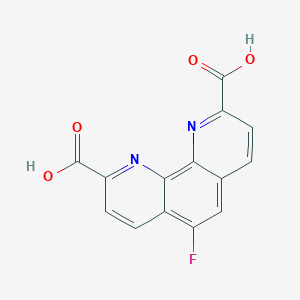
![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
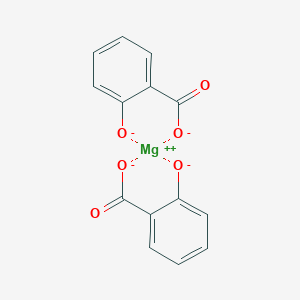
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
